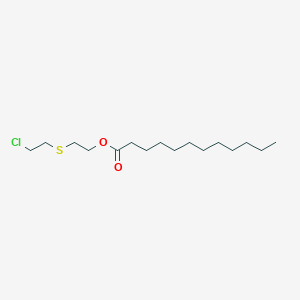
2-(2-Chloroethylsulfanyl)ethyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethylsulfanyl)ethyl dodecanoate is an organic compound with the molecular formula C₁₆H₃₁ClO₂S It is a derivative of dodecanoic acid, featuring a chloroethylsulfanyl group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl dodecanoate typically involves the following steps:
-
Preparation of 2-(2-Chloroethylsulfanyl)ethanol
Starting Materials: 2-chloroethanol and thiourea.
Reaction: 2-chloroethanol is reacted with thiourea to form 2-(2-chloroethylsulfanyl)ethanol.
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.
-
Esterification
Starting Materials: 2-(2-Chloroethylsulfanyl)ethanol and dodecanoic acid.
Reaction: The esterification of 2-(2-chloroethylsulfanyl)ethanol with dodecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is typically conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl dodecanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Formation of substituted products such as 2-(2-azidoethylsulfanyl)ethyl dodecanoate.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of dodecanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Chloroethylsulfanyl)ethyl dodecanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a prodrug or in drug delivery systems.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl dodecanoate involves its interaction with molecular targets through its functional groups. The chloroethylsulfanyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloroethylsulfanyl)ethyl acetate
- 2-(2-Chloroethylsulfanyl)ethyl butyrate
- 2-(2-Chloroethylsulfanyl)ethyl hexanoate
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl dodecanoate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain analogs
Propiedades
Número CAS |
6276-35-3 |
|---|---|
Fórmula molecular |
C16H31ClO2S |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)ethyl dodecanoate |
InChI |
InChI=1S/C16H31ClO2S/c1-2-3-4-5-6-7-8-9-10-11-16(18)19-13-15-20-14-12-17/h2-15H2,1H3 |
Clave InChI |
VBEIWBRCPCKZCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

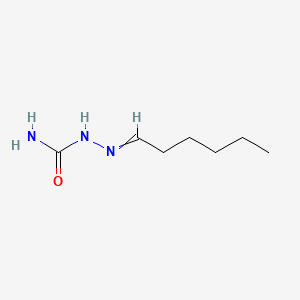
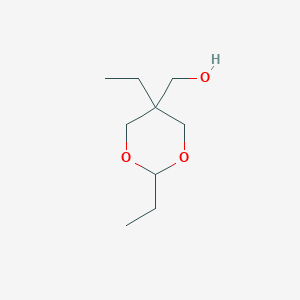
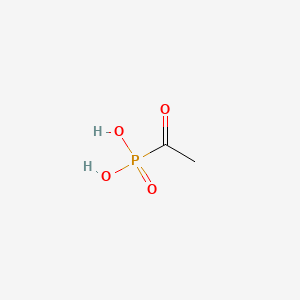

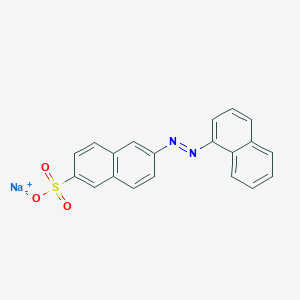
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)

![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
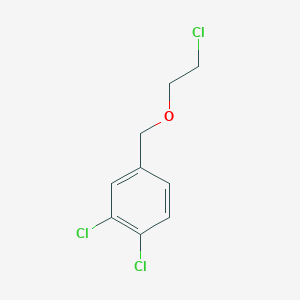
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
